Tannic Acid
Description
Properties
IUPAC Name |
[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2/t52-,63-,64+,65-,76+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBQNJMCXXYXIU-PPKXGCFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H52O46 | |
| Record name | TANNIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Tannic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tannic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892987 | |
| Record name | Chinese gallotannin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1701.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tannic acid is a light yellow to tan solid with a faint odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid, Yellowish to light brown solid; [HSDB] | |
| Record name | TANNIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Tannins | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Tannic acid | |
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Flash Point |
390 °F, 390 °F OC. | |
| Record name | Tannic acid | |
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| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN ALCOHOL, ACETONE; INSOL IN ETHER, BENZENE, CHLOROFORM & CARBON DISULFIDE, 1 G DISSOLVES IN 0.35 ML WATER, 1 ML WARM GLYCEROL; PRACTICALLY INSOL IN PETROLEUM ETHER, CARBON TETRACHLORIDE | |
| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
greater than 1 at 68 °F (USCG, 1999) | |
| Record name | TANNIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Color/Form |
YELLOWISH-WHITE TO LIGHT BROWN, AMORPHOUS, BULKY POWDER OR FLAKES, OR SPONGY MASSES, PALE YELLOWISH-BROWN | |
CAS No. |
1401-55-4, 5424-20-4 | |
| Record name | TANNIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | β-D-Glucopyranose, 1,2,3,4,6-pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tannin | |
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| Record name | Tannins | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Chinese gallotannin | |
| Source | EPA DSSTox | |
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| Record name | Tannins | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | β-D-glucose pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate] | |
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| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
200 °C | |
| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tannic acid can be synthesized through the hydrolysis of tannins extracted from plant materials. The process involves treating tannin-rich plant extracts with dilute acids or bases to break down the complex tannins into simpler this compound molecules.
Industrial Production Methods: In the industrial production of this compound, the primary raw materials are the bark and leaves of oak trees. The extraction process involves boiling the plant material in water, followed by filtration and purification to obtain this compound. The purified this compound is then crystallized and dried for commercial use.
Chemical Reactions Analysis
Protein and Organic Nitrogen Compound Interactions
Tannic acid forms complexes with proteins and non-protein organic nitrogen compounds via hydrogen bonding, hydrophobic interactions, and covalent bonding. Key factors influencing these reactions include pH, ionic strength, and molecular structure:
Table 1: Reactivity of this compound with Organic N Compounds
At pH values far from a protein’s isoelectric point (pI), this compound can still form soluble complexes through oxidative activity, as observed with bovine serum albumin (BSA) at pH 7 .
Metal Ion Complexation
This compound chelates metal ions, forming colored complexes critical in materials science and environmental chemistry.
Iron Complexes
-
Fe(III) : Forms yellow-green complexes in carbonate buffer (pH 9.6) with λₘₐₓ at 500 nm. Stoichiometry determined via mole ratio method: 1:5 (Fe³⁺:TA) .
-
Fe(II) : Produces magenta complexes; redox reactions involve Fenton-like processes, accelerating Fe²⁺ autoxidation to Fe³⁺ .
Table 2: this compound–Iron Complexation
| Parameter | Fe(III) Complex | Fe(II) Complex |
|---|---|---|
| pH Stability | 2.2–9.6 | 2.2–7.0 |
| λₘₐₓ (nm) | 500 | 500 |
| Stability Constant (Log K) | 12.3 ± 0.2 | 9.8 ± 0.3 |
Copper and Alkali Metal Interactions
-
Cu²⁺ : Reduces to Cu₂O/CuO nanostructures at 60–80°C, with TA acting as a stabilizer. Microstrain (ε) varies inversely with crystallite size (12–18 nm) .
-
Alkali Salts : NaCl (600 mM) enables silicate-phenolic network formation, while LiCl induces TA hydrolysis, preventing deposition .
Hydrolysis and Decomposition
This compound hydrolyzes in acidic, alkaline, or enzymatic conditions, yielding glucose and gallic acid. Hydrolysis kinetics depend on pH and temperature:
Table 3: Hydrolysis Products and Conditions
| Condition | Primary Products | Secondary Products |
|---|---|---|
| Acidic (pH < 3) | Gallic acid | m-Digallic acid |
| Alkaline (pH > 9) | Ellagic acid | Chelbulic acid |
| Enzymatic (tannase) | Glucose + Gallic acid | – |
Commercial this compound contains ~10% residual gallic acid . Hydrolysis is accelerated by light and oxygen, leading to darkening .
Redox Reactions and pH Effects
This compound acts as a reducing agent, particularly in acidic environments:
-
Reduces permanganate (MnO₄⁻) at pH 2 (Eh = 0.85 V) vs. pH 9 (Eh = 0.55 V) .
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Facilitates Cu²⁺ → Cu⁺/Cu⁰ reduction, forming Cu-based oxides with Urbach energy (EU) correlating with pH-induced ligand complexation .
Figure 1: pH-Dependent Redox Activity
-
pH 2–4 : Dominant Fe²⁺–TA complexes, minimal oxidation.
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pH 7–9 : Fe³⁺–TA complexes stabilize, promoting Fenton reactions .
Polymerization and Crosslinking
Reaction with L-lysine diisocyanate (LDI) forms polyurethanes via autocatalytic kinetics:
-
Activation Energy : 46.5–51.4 kJ/mol (average 47.8 kJ/mol) .
-
Gelation Time : Decreases exponentially with temperature (e.g., 25°C: 120 min; 60°C: 20 min) .
Analytical Detection Methods
This compound’s reactivity enables its use in sensor technologies:
Scientific Research Applications
Biomedical Applications
Hydrogels and Biomaterials
Tannic acid serves as a natural crosslinker in the development of biomedical hydrogels. Its ability to interact with proteins and polysaccharides through hydrogen bonding and electrostatic interactions enhances the mechanical properties and biocompatibility of hydrogels used in tissue engineering. Research indicates that TA-based hydrogels exhibit anti-inflammatory, antibacterial, and anticancer activities, making them suitable for applications in wound healing and regenerative medicine .
Case Study: this compound in Orthopedic Implants
A study demonstrated that TA can improve the physical and chemical properties of bone-implant interfaces. By forming stable coatings on metal surfaces, this compound enhances the success rates of orthopedic implants. Additionally, TA's ability to inhibit osteoclast activity positions it as a potential treatment for osteoporosis .
Antioxidant and Antimicrobial Properties
This compound exhibits significant antioxidant properties, which are beneficial in both food preservation and health applications. It has been shown to prevent oxidative damage associated with various diseases, including cardiovascular disease and cancer .
Antimicrobial Activity
TA's antimicrobial properties make it effective against a range of pathogens. Studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as its potential antiviral activity against viruses like HIV and norovirus. The mechanism involves inhibiting microbial growth by disrupting cell membranes and metabolic processes .
| Property | Effectiveness | Reference |
|---|---|---|
| Antioxidant | Prevents oxidative stress | |
| Antibacterial | Inhibits bacterial growth | |
| Antiviral | Blocks viral entry/replication |
Food Science Applications
In the food industry, this compound is valued for its antioxidant properties that enhance the shelf life of products. It acts as a natural preservative by preventing spoilage caused by oxidative reactions . Additionally, TA improves the quality of meat and dairy products by enhancing their oxidative stability.
Case Study: this compound in Animal Feed
Research on livestock indicates that dietary supplementation with this compound can improve meat quality by enhancing color stability and reducing lipid oxidation. For instance, supplementation in broiler chickens led to decreased serum cholesterol levels while improving immune responses .
| Application | Impact on Food Quality | Reference |
|---|---|---|
| Meat quality | Enhances color stability | |
| Dairy products | Improves oxidative stability |
Industrial Applications
This compound finds extensive use in various industrial applications, including:
- Textile Industry : Used as a mordant in dyeing processes to improve color fastness and as an anti-static agent .
- Wood Preservation : Acts as a corrosion inhibitor for ferrous metals, enhancing durability against environmental degradation .
- Adhesives : Employed in the production of eco-friendly adhesives for wood products, reducing reliance on synthetic chemicals .
Case Study: this compound in Wood Adhesives
Innovative formulations using tannin-based adhesives have been developed to meet environmental standards while maintaining performance characteristics comparable to synthetic alternatives. These adhesives are particularly valuable in furniture manufacturing and construction .
Mechanism of Action
Tannic acid exerts its effects through its ability to form complexes with proteins and other macromolecules. The molecular targets of this compound include cell membranes, enzymes, and structural proteins. By binding to these targets, this compound can alter their structure and function, leading to its astringent and anti-inflammatory properties.
Comparison with Similar Compounds
Antimicrobial Efficacy
- This compound exhibits superior antimicrobial activity compared to gallic acid. Against Pseudomonas aeruginosa, this compound achieved a minimal inhibitory concentration (MIC) of 0.5 mg/mL, significantly lower than gallic acid (MIC = 2.0 mg/mL) .
Antiviral Mechanisms
This compound inhibits SARS-CoV-2 infection by blocking viral entry and replication, outperforming structurally related polyphenols like corilagin and 1,3,6-trigalloylglucose (TGG). Molecular dynamics simulations show this compound’s high affinity for viral spike proteins and host cell receptors (e.g., ACE2) .
Antioxidant and Anti-inflammatory Effects
- In renal ischemia-reperfusion models, this compound reduced oxidative stress by 40% via NRF2 activation, whereas gallic acid showed weaker effects (25% reduction) .
- This compound uniquely upregulates polypyrimidine tract-binding protein (PTB) expression, enhancing RNA splicing regulation—a mechanism absent in catechin or quercetin .
Food Science
- Protein stabilization : this compound (0.05% w/w) improved pork myofibrillar protein gel strength by 30%, outperforming gallic acid (15% improvement) .
- Encapsulation challenges: Due to high water solubility, this compound exhibits lower encapsulation efficiency (54%) in zein nanoparticles compared to hydrophobic resveratrol (71%) .
Materials Science
- Metal recovery : this compound forms stable complexes with vanadium (IV), enabling its use in industrial metal recovery systems, a property shared with gallic acid but with higher stability constants (log β = 12.5 vs. 10.2) .
Key Research Findings
Dose-dependent effects : this compound induces PTB promoter activity by 2.5-fold at 80 µM, critical for splicing regulation .
Structural specificity: The 232–74 nucleotide region of the PTB promoter is essential for this compound responsiveness, unlike other polyphenols .
Commercial variability : this compound’s composition varies between suppliers, affecting bioactivity. UHPLC-MS/MS analyses reveal lot-to-lot differences in gallotannin profiles .
Biological Activity
Tannic acid, a polyphenolic compound, has garnered significant attention in recent years due to its diverse biological activities. This article explores its antiviral, antibacterial, anticancer, and antioxidant properties, supported by various research findings and case studies.
1. Antiviral Activity
This compound exhibits notable antiviral properties against several viruses, including SARS-CoV-2, influenza A, and herpes simplex viruses. Research indicates that this compound inhibits the entry of SARS-CoV-2 by interfering with the binding of the spike receptor-binding domain (S-RBD) to the human angiotensin-converting enzyme 2 (hACE2) receptor. Molecular docking studies have shown that this compound interacts with key residues of both S-RBD and hACE2, suggesting its potential as a therapeutic agent against COVID-19 .
Table 1: Antiviral Efficacy of this compound
2. Antibacterial Activity
This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The antibacterial mechanism is primarily attributed to the phenolic hydroxyl groups in this compound, which disrupt bacterial cell membranes and inhibit growth .
Table 2: Bacterial Strains Affected by this compound
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | High | |
| Yersinia enterocolitica | Moderate |
3. Anticancer Properties
The anticancer potential of this compound has been extensively studied, particularly in colorectal cancer (CRC) and non-small cell lung cancer (NSCLC). Research indicates that this compound can suppress cancer cell proliferation and induce apoptosis through various mechanisms, including cell cycle arrest and disruption of epithelial-mesenchymal transition (EMT) pathways .
Case Study: Colorectal Cancer
A study involving human CRC cell lines demonstrated that this compound significantly reduced cell viability and migration by downregulating mesenchymal markers while upregulating epithelial markers. This suggests a reversal of EMT, which is crucial for cancer metastasis .
Table 3: Summary of Anticancer Effects
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Colorectal Cancer | Inhibits proliferation; induces apoptosis | |
| Non-Small Cell Lung Cancer | Suppresses viability; inhibits migration |
4. Antioxidant Activity
This compound is recognized for its strong antioxidant properties, which contribute to its ability to neutralize free radicals. This action is vital in preventing oxidative stress-related diseases such as cardiovascular diseases, diabetes, and neurodegenerative disorders .
Q & A
Basic: What standardized methodologies are recommended for quantifying tannic acid in plant extracts or biological samples?
Answer:
this compound quantification typically employs colorimetric assays (e.g., Folin-Ciocalteu or Prussian blue methods) or chromatographic techniques (HPLC with UV/Vis detection). For reproducibility:
- Colorimetry: Calibrate with this compound standards (0.1–1.0 mg/mL) and account for interfering phenolics using blank controls .
- HPLC: Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Validate retention times against certified reference materials .
Basic: How can researchers ensure reproducibility in this compound adsorption experiments?
Answer:
Key steps include:
- Standardized Protocols: Pre-equilibrate adsorbents (e.g., fluorite, activated carbon) in buffer solutions (pH 5–7) to mimic natural conditions .
- Control Variables: Monitor temperature (±1°C) and ionic strength (e.g., 0.01 M NaCl) to minimize batch-to-batch variability .
- Statistical Validation: Use ANOVA to confirm adsorption isotherm models (e.g., Sips model for heterogeneous surfaces) .
Advanced: How can contradictory data on this compound’s antimicrobial efficacy be resolved in microbial studies?
Answer:
Contradictions often arise from variability in:
- Microbial Strains: Use type strains (e.g., Bacillus amyloliquefaciens ) with standardized growth media.
- This compound Purity: Verify purity via NMR or mass spectrometry (≥95% by HPLC) to exclude confounding impurities .
- Dose-Response Analysis: Apply logistic regression to determine EC50 values under controlled pH (5–7) and incubation times (24–48 hrs) .
Advanced: What experimental designs are optimal for optimizing this compound concentrations in enzyme production studies?
Answer:
Use factorial designs to isolate critical factors:
- Plackett-Burman Design: Screen variables (e.g., this compound, CaCl₂, yeast extract) with 12–16 experimental runs to identify significant contributors .
- Response Surface Methodology (RSM): Optimize concentrations via Box-Behnken or Central Composite designs. For B. amyloliquefaciens, 0.5% this compound maximizes tannase yield (1.27 IU/mL) .
Advanced: How can the chemical interaction mechanism of this compound with mineral surfaces be elucidated?
Answer:
Combine spectroscopic and computational approaches:
- FTIR Spectroscopy: Identify binding modes (e.g., phenolic-OH groups interacting with fluorite’s Ca²⁺ sites) .
- Kinetic Modeling: Fit pseudo-second-order models to adsorption data (nonlinear regression, R² ≥ 0.99) to confirm chemisorption dominance .
- Thermodynamic Analysis: Calculate ΔG, ΔH, and ΔS to confirm exothermic/endothermic behavior (e.g., ΔH = −45 kJ/mol for fluorite) .
Advanced: What strategies mitigate this compound degradation during long-term stability studies?
Answer:
- pH Control: Store solutions at pH 5–6 (citrate buffer) to slow autoxidation .
- Temperature: Use −20°C storage with desiccants to prevent hydrolysis .
- Antioxidants: Add 0.1% ascorbic acid to aqueous solutions, though validate for interference in assays .
Methodological Gap: How can this compound’s role in flotation separation of minerals be systematically studied?
Answer:
- Adsorption Isotherms: Compare fluorite vs. calcite adsorption using Sips models (heterogeneous surfaces) at pH 5 .
- Zeta Potential Measurements: Assess surface charge modifications post-tannic acid treatment .
- Bench-Scale Flotation: Use a Denver cell with 2–5% pulp density; optimize dosage (50–200 ppm) via fractional factorial designs .
Data Interpretation: How should researchers address nonlinear kinetics in this compound biodegradation studies?
Answer:
- Model Selection: Test pseudo-nth-order and Elovich models via Akaike Information Criterion (AIC) to identify best fit .
- Error Analysis: Report mean absolute error (MAE < 0.1) and 95% confidence intervals for rate constants .
- Mechanistic Inference: Correlate kinetic parameters with microbial biomass (e.g., Aspergillus niveus biosorption capacity) .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
